Phenolphthalein diphosphate

Description

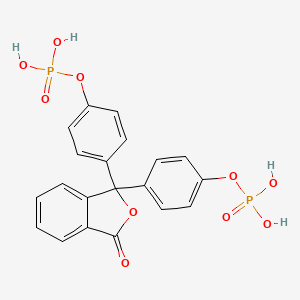

Structure

3D Structure

Properties

IUPAC Name |

[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDDNKROYKCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2090-82-6 (Parent), 2090-82-6 (tetra-hydrochloride salt), 69815-55-0 (tetra-potassium salt) | |

| Record name | Phenolphthalein diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6062171 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090-82-6 | |

| Record name | Phenolphthalein diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolphthalein diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenolphthalein phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLPHTHALEIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR6QWU6MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance of Phosphorylated Chromogenic Substrates in Bioanalysis

In the realm of bioanalysis, particularly in enzymology, chromogenic substrates are indispensable tools. giridiag.inabcam.com These compounds are structurally designed to be colorless and stable until they are acted upon by a specific enzyme. giridiag.in The enzymatic reaction, typically a hydrolysis, cleaves a part of the substrate molecule, releasing a chromophore—a compound that is colored. giridiag.in The intensity of the resulting color is directly proportional to the amount of enzyme activity, which can be quantified using a spectrophotometer. giridiag.in

Phosphorylated chromogenic substrates are a specific class of these reagents designed to detect and measure the activity of phosphatases, which are enzymes that remove phosphate (B84403) groups from molecules. giridiag.inoup.com The substrate molecule contains a phosphate group that, when cleaved by a phosphatase, liberates a chromogenic compound. giridiag.in This principle is fundamental to many diagnostic and research assays. abcam.com

One of the most widely used phosphorylated chromogenic substrates is p-nitrophenyl phosphate (pNPP). giridiag.innih.gov When pNPP is hydrolyzed by a phosphatase, it releases p-nitrophenol, a yellow-colored compound, allowing for the colorimetric quantification of enzyme activity. giridiag.in The simplicity and effectiveness of this method have made chromogenic assays popular for their ability to provide both qualitative and quantitative results, often with no need for complex instrumentation for initial observation. giridiag.in While highly effective, the search for substrates with varying properties, such as different pH optima or greater sensitivity, has led to the development and use of a range of compounds, including phenolphthalein (B1677637) diphosphate (B83284).

Historical Development and Initial Applications of Phenolphthalein Diphosphate in Enzymology

The introduction of phenolphthalein (B1677637) diphosphate (B83284) as a substrate for phosphatase assays marked a significant advancement in clinical and research enzymology. Its development can be traced back to the mid-20th century, a period of burgeoning interest in clinical diagnostics.

A seminal paper by Huggins and Talalay in 1945 detailed the use of sodium phenolphthalein phosphate (B84403) as a substrate for phosphatase tests. google.cominternationalscholarsjournals.comresearchgate.netdntb.gov.uasigmaaldrich.com Their method involved the incubation of the substrate with serum, and the subsequent measurement of the released phenolphthalein. google.com The enzymatic action of alkaline phosphatase in the serum would cleave the phosphate groups from the phenolphthalein diphosphate. google.com Upon alkalinization of the reaction mixture, the liberated phenolphthalein would turn a distinct pink or red-purple color, the intensity of which could be measured colorimetrically to determine the enzyme concentration. google.com

This method offered a valuable tool for the diagnosis of conditions such as bone diseases and liver disorders, where serum alkaline phosphatase levels are often elevated. google.com The 1960s saw the expanded use of artificial substrates, including phenolphthalein phosphate, in other scientific fields such as soil science to determine phosphatase activity in soil samples. irenala.edu.mg The early applications of this compound laid the groundwork for its enduring use in various biochemical assays.

Overview of Current Research Trajectories Involving Phenolphthalein Diphosphate

Precursor Synthesis: Conventional and Green Chemistry Approaches for Phenolphthalein Production

The foundational step in producing this compound is the synthesis of its precursor, phenolphthalein (C₂₀H₁₄O₄). wikipedia.org This has been traditionally achieved through methods that are now being re-evaluated in the context of green chemistry, leading to the development of more environmentally benign alternatives.

Conventional Synthesis

The classical and most widely used method for synthesizing phenolphthalein is the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542). oup.comnih.gov This reaction, discovered by Adolf von Baeyer in 1871, is a type of electrophilic aromatic substitution. oup.comoup.com It is typically conducted under acidic conditions, with concentrated sulfuric acid being the most common catalyst. oup.comsserc.org.ukmst.edu Zinc chloride has also been employed for this purpose. mst.edu

The reaction mechanism involves the protonation of phthalic anhydride by the strong acid, which generates a reactive electrophile. oup.comsaps.org.uk This electrophile then attacks the electron-rich phenol rings, preferentially at the para position relative to the hydroxyl group, leading to the formation of the triphenylmethane (B1682552) structure characteristic of phenolphthalein. oup.comsmolecule.com The process requires heating, for instance, to 120 °C for 10–12 hours. iarc.fr

Green Chemistry Approaches

In response to the environmental impact and harsh conditions of conventional methods, several green chemistry strategies have been developed for phenolphthalein synthesis. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

| Green Synthesis Approach | Key Features & Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction, leading to significantly shorter reaction times and often higher yields compared to conventional heating. iarc.fr |

| Ionic Liquids | Employs ionic liquids as recyclable solvents and catalysts, offering advantages such as high thermal stability, low volatility, and the potential for reuse, which minimizes waste. chemicalbook.comguidechem.com |

| Deep Eutectic Solvents (DES) | Uses biodegradable and inexpensive deep eutectic solvents (e.g., choline (B1196258) chloride-based) as an alternative reaction medium, enhancing the green profile of the synthesis. nih.gov |

| Alternative Catalysts | Replaces harsh acids like H₂SO₄ with milder catalysts such as p-toluenesulfonic acid to simplify work-up procedures and improve reproducibility. researchgate.net Biocatalysts derived from metal-hyperaccumulating plants have also been explored. core.ac.uk |

| Mechanochemistry | Involves solvent-free grinding of reactants. While demonstrated for the color-change reaction of phenolphthalein, it represents a principle applicable to synthesis, eliminating the need for solvents entirely. researchgate.net |

These green methodologies represent significant progress toward making the synthesis of phenolphthalein and its derivatives more sustainable.

Phosphorylation Strategies for this compound and Analogues

The conversion of phenolphthalein to this compound is achieved through phosphorylation, a reaction that introduces phosphate groups to the two phenolic hydroxyls of the precursor molecule.

A primary strategy for this transformation involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent. oup.com The reaction is typically carried out in a suitable solvent like chloroform, with a base such as pyridine (B92270) added dropwise to facilitate the reaction and neutralize the hydrochloric acid byproduct. oup.com To prevent the hydrolysis of the reactive phosphorus oxychloride and to control the exothermic nature of the reaction, anhydrous conditions and cooling (e.g., with an ice bath) are essential. oup.com

The general steps for this phosphorylation method are:

Suspension of phenolphthalein in an anhydrous solvent (e.g., chloroform).

Addition of the phosphorylating agent, phosphorus oxychloride.

Slow, dropwise addition of a base (e.g., pyridine) under constant stirring and cooling.

A reaction period, which may include stirring for several hours and letting the mixture stand overnight to ensure completion. oup.com

Work-up, which involves carefully adding water and then a strong base (e.g., sodium hydroxide) to neutralize the mixture and precipitate the product or its salt. oup.com

Purification of the resulting product, which can be isolated as a gum and further purified. oup.com The final product is often obtained as a salt, such as this compound tetrasodium (B8768297) salt or calcium salt. chemicalbook.comguidechem.comhimedialabs.com

This method is effective for producing this compound, which is widely used as a substrate for phosphatase enzymes in various biochemical assays. oup.comsserc.org.uksaps.org.uk

Advanced Derivatization and Functionalization of Phenolphthalein Core for Diphosphate Synthesis

Beyond the direct phosphorylation of phenolphthalein, advanced derivatization of the core structure allows for the synthesis of functionalized diphosphate analogues with tailored properties. These modifications can introduce new functionalities for specific applications, such as molecular recognition or polymer chemistry.

Key Derivatization Strategies:

Synthesis of Bis(dihydrocarbyl phosphate) Derivatives: A patented method describes the synthesis of compounds like tetraphenyl this compound. This involves reacting an alkali metal salt of phenolphthalein (or a halogenated version like tetrabromophenolphthalein) with a dihydrocarbylhalophosphate (e.g., diphenylchlorophosphate). The reaction is performed under phase-transfer conditions, using a catalyst such as a quaternary ammonium (B1175870) salt in a two-phase solvent system (e.g., water and methylene (B1212753) chloride). google.com

Functionalization for Supramolecular Chemistry: The phenolphthalein core has been functionalized to create complex molecular receptors. For instance, a derivative featuring two crown ether moieties has been synthesized. core.ac.ukbeilstein-journals.org This modification allows the molecule to act as a colorimetric sensor for specific dipeptides. Upon binding of the target peptide, the molecule undergoes a structural change leading to color development. core.ac.uk While this example doesn't directly produce a diphosphate, the synthetic principles for modifying the phenolic positions could be adapted for creating advanced diphosphate analogues.

Polymer Conjugation: The phenolphthalein structure has been modified to include an azide (B81097) group. This azide derivative can then be attached to polymers, such as poly(ethylene glycol), via click chemistry. researchgate.net This approach enables the creation of star-shaped polymers based on the self-assembly of the phenolphthalein end-groups with cyclodextrin (B1172386) hosts. researchgate.net Such functionalization strategies could be combined with phosphorylation to create polymer-bound this compound for specialized applications.

These advanced methods demonstrate the versatility of the phenolphthalein scaffold, allowing for the creation of sophisticated molecules where the diphosphate group could serve as a key functional or reporter element.

Analytical Characterization Techniques for Confirming this compound Structure (Excluding basic identification data)

| Analytical Technique | Application in Structural Elucidation | Research Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ³¹P NMR is a definitive technique for confirming the presence and chemical environment of the phosphorus atoms in the diphosphate groups. google.com¹H NMR provides information on the proton arrangement of the entire molecule, confirming the integrity of the phenolphthalein backbone after phosphorylation. nih.gov | The structure of tetraphenyl this compound has been explicitly confirmed using ³¹P NMR. google.com For the precursor phenolphthalein, ¹H NMR spectra have been used to verify its structure. nih.gov |

| Mass Spectrometry (MS) | Techniques like Electrospray Ionization (ESI)-MS are used to determine the precise molecular weight of the synthesized compound and its fragments. Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing conclusive evidence of the connectivity of the phosphate groups to the phenolphthalein core. researchgate.net | ESI-MS has been employed to study the dianion of phenolphthalein within supramolecular complexes. researchgate.net Direct probe mass spectrometry has been used to identify the phenolphthalein precursor. nih.gov |

| Chromatographic Methods | High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the final product. It can separate the diphosphate compound from unreacted phenolphthalein, monophosphate byproducts, and other impurities. iarc.frnih.gov | HPLC systems have been extensively used to determine the purity of phenolphthalein lots, identifying impurities as low as 0.4%. nih.gov |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in the molecule. In the case of this compound, it can confirm the presence of P-O-C (aryl phosphate) bonds and the disappearance of the broad phenolic O-H stretch seen in the precursor. nih.govresearchgate.net | IR spectra of the precursor phenolphthalein have been well-documented and are used for identity confirmation. nih.gov The technique has also been used to distinguish between the neutral lactone form and the dianion form of phenolphthalein. researchgate.net |

Together, these analytical methods provide a comprehensive characterization of the this compound molecule, ensuring its structural integrity and purity for its intended applications.

Substrate Specificity and Kinetic Parameters of this compound with Phosphatases

The interaction between this compound and phosphatases is characterized by the enzyme's ability to recognize and hydrolyze the phosphate ester bonds of the substrate. This specificity, along with the kinetic parameters of the reaction, provides insight into the efficiency and mechanism of the enzymatic process.

Interactions with Alkaline Phosphatases

Alkaline phosphatases (ALPs) are a group of enzymes that exhibit optimal activity at alkaline pH. dntb.gov.ua They are known to hydrolyze a variety of phosphate monoesters, including this compound. nih.govniscpr.res.in The hydrolysis of this compound by alkaline phosphatase is a commonly used method for the determination of phosphatase activity. nih.gov

Comparative Kinetic Parameters of Alkaline Phosphatases with p-Nitrophenyl Phosphate (pNPP)

| Enzyme Source | Buffer | pH | Km (M) | Vmax (µmoles min⁻¹ unit⁻¹) | Reference |

|---|---|---|---|---|---|

| Calf Intestine | Tris-HCl | 11.0 | 7.6 x 10⁻⁴ | 3.12 | nih.gov |

| Calf Intestine | Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.6 | nih.gov |

| Bacillus licheniformis MTCC 2312 | - | 8.5 | 2.30 x 10⁻³ | 2223 U/ml | internationalscholarsjournals.com |

| Klebsiella pneumoniae | - | 7.2 | 0.7 x 10⁻³ | 80 µmol min⁻¹ | internationalscholarsjournals.com |

This data is for the substrate p-nitrophenyl phosphate and is provided for comparative purposes.

Interactions with Acid Phosphatases

Acid phosphatases (ACPs) are enzymes that function optimally at an acidic pH and, like their alkaline counterparts, can hydrolyze this compound. researchgate.net This substrate is utilized in assays to determine acid phosphatase activity from various sources, including snail haemolymph and wheat germ. nih.govresearchgate.net The methods for measuring acid phosphatase activity are often adaptations of those developed for alkaline phosphatase, but carried out at acidic pH values. researchgate.net

Similar to alkaline phosphatases, specific Km and Vmax values for the interaction of acid phosphatases with this compound are not extensively documented in the reviewed literature. However, kinetic studies using p-nitrophenyl phosphate (pNPP) as a substrate offer valuable insights. For example, acid phosphatase from the haemolymph of the giant African snail was found to have a Km of 0.056 mM and a Vmax of 0.146 U/ml for pNPP. researchgate.net A study on acid phosphatase from Scenedesmus obliquus reported a Km of 0.24 mM and a Vmax of 0.02 µmol min⁻¹mg⁻¹ with pNPP. nih.gov

Comparative Kinetic Parameters of Acid Phosphatases with p-Nitrophenyl Phosphate (pNPP)

| Enzyme Source | pH | Km (mM) | Vmax | Reference |

|---|---|---|---|---|

| Giant African Snail (Archachatina marginata) | - | 0.056 | 0.146 U/ml | researchgate.net |

| Scenedesmus obliquus | 5.0 | 0.24 | 0.02 µmol min⁻¹mg⁻¹ | nih.gov |

| Tobacco Leaves | 5.5 | 0.24 | 2.76 µmol/min/mg | uasbangalore.edu.in |

| Alfisols (Soil) | - | 4.9 - 9.6 | 30.0 - 434.8 µg 4-nitrophenol (B140041) g⁻¹ soil h⁻¹ | arizona.edu |

This data is for the substrate p-nitrophenyl phosphate and is provided for comparative purposes.

Comparative Analysis of this compound Hydrolysis by Diverse Phosphatase Isozymes

Furthermore, the sensitivity of detection can vary between substrates. For instance, phenolphthalein monophosphate has been noted for its high sensitivity in detecting acid phosphatase isoenzymes. google.com In contrast, thymolphthalein (B86794) monophosphate shows a lack of sensitivity to certain alkaline phosphatase isoenzymes, such as those from the intestine and placenta. nih.gov This highlights the importance of substrate choice in the characterization of different phosphatase isozymes. A literature synthesis has indicated that while there may not be a significant difference in the Michaelis constant (Km) between acid and alkaline phosphatases, the maximum reaction velocity (Vmax) is significantly higher for acid phosphatases. nih.gov

Modulation of Enzymatic Activity: Inhibitors and Activators

The enzymatic hydrolysis of this compound can be influenced by various inhibitors and activators. For acid phosphatases, a significant inhibitor is inorganic phosphate, which acts as an end-product inhibitor. researchgate.netnih.gov The inhibitory effect of phosphate on acid phosphatase from germinating mung beans using this compound as a substrate has been demonstrated, where increasing concentrations of phosphate lead to a decrease in reaction rate. researchgate.netnih.gov Other inhibitors of certain acid phosphatases include fluoride, molybdate, and EDTA. uasbangalore.edu.in

In the case of alkaline phosphatases, magnesium ions (Mg²⁺) are known to be essential activators for many of these enzymes. nih.govdntb.gov.ua The activation mechanism can be complex, with Mg²⁺ potentially playing a role in the decomposition of the substrate. nih.gov The binding of the activator and the substrate can be independent of each other. nih.gov Conversely, substances like arsenate, cysteine, and pyrophosphate can act as inhibitors of alkaline phosphatase activity. dntb.gov.ua

Modulators of Phosphatase Activity on this compound and Related Substrates

| Enzyme Type | Modulator | Effect | Reference |

|---|---|---|---|

| Acid Phosphatase | Inorganic Phosphate | Inhibition | researchgate.netnih.govresearchgate.net |

| Acid Phosphatase | Fluoride | Inhibition | uasbangalore.edu.in |

| Acid Phosphatase | Molybdate | Inhibition | uasbangalore.edu.in |

| Acid Phosphatase | EDTA | Inhibition | uasbangalore.edu.in |

| Alkaline Phosphatase | Magnesium (Mg²⁺) | Activation | nih.govdntb.gov.ua |

| Alkaline Phosphatase | Arsenate | Inhibition | dntb.gov.ua |

| Alkaline Phosphatase | Cysteine | Inhibition | dntb.gov.ua |

| Alkaline Phosphatase | Pyrophosphate | Inhibition | dntb.gov.ua |

Mechanistic Studies of this compound Dephosphorylation

Understanding the step-by-step process of dephosphorylation provides a clearer picture of the enzyme's catalytic mechanism.

Elucidation of Reaction Pathways and Intermediate Formation

The enzymatic hydrolysis of this compound does not occur in a single step. Research has shown that phenolphthalein monophosphate is formed as an intermediate during the reaction. nih.gov This indicates a sequential removal of the two phosphate groups from the diphosphate substrate. The initial hydrolysis of this compound yields phenolphthalein monophosphate and an inorganic phosphate ion. Subsequently, the monophosphate intermediate is further hydrolyzed by the phosphatase to produce free phenolphthalein and a second inorganic phosphate ion. The observation that the amount of liberated phenolphthalein can increase more than linearly with time supports this two-step mechanism, as the hydrolysis of the monophosphate may proceed at a different rate than the initial hydrolysis of the diphosphate.

Quantitative Enzyme Kinetics: Determination of Michaelis-Menten Parameters (Kₘ, Vₘₐₓ)

The kinetics of enzyme-catalyzed reactions, including the hydrolysis of this compound by phosphatases, are often described by the Michaelis-Menten model. This model defines two key parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity. The Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

While this compound is a well-established substrate for assaying phosphatase activity, particularly acid and alkaline phosphatases, its specific Michaelis-Menten constants are not as frequently reported in the literature as those for other common substrates like p-Nitrophenyl Phosphate (pNPP). However, some kinetic data can be found. For instance, one study on alkaline phosphatase from Bacillus licheniformis reported a Kₘ value of 2.30 mM and a Vₘₐₓ of 2223 U/ml, in a context where this compound was used as a screening substrate. researchgate.net

In the absence of extensive Kₘ data, other kinetic indicators such as optimal substrate concentrations can provide insight. For the determination of acid phosphatase activity at pH 5.5, an optimal concentration for this compound has been reported as approximately 100 mmols/liter. This concentration is required to achieve maximal reaction velocity under those specific conditions.

Table 1: Reported Kinetic Parameters for this compound Note: Data for this specific substrate is limited in the reviewed literature.

| Enzyme Source | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Alkaline Phosphatase (Bacillus licheniformis) | Kₘ | 2.30 mM | - | researchgate.net |

| Alkaline Phosphatase (Bacillus licheniformis) | Vₘₐₓ | 2223 U/ml | - | researchgate.net |

Influence of Environmental Factors on Enzymatic Hydrolysis (e.g., pH, ionic strength, temperature)

pH: The effect of pH is pronounced, with different classes of phosphatases showing optimal activity in distinct pH ranges. Acid phosphatases, as their name suggests, function best in acidic environments, typically exhibiting a pH optimum between 4.0 and 6.0. nih.govsigmaaldrich.comserbiosoc.org.rs Specific studies have identified optimal pH values of 5.0 for acid phosphatase from black gram seedlings and 5.5 for acid phosphatase from sweet potato and tobacco plants. sigmaaldrich.comserbiosoc.org.rsnih.gov Conversely, alkaline phosphatases catalyze the hydrolysis of substrates like this compound most efficiently at alkaline pH, generally between 8.0 and 11.0. researchgate.netniscpr.res.in For example, calf intestinal alkaline phosphatase shows maximum hydrolytic rate at pH 11, though its affinity for the substrate is higher at pH 9.5. niscpr.res.in This pH-dependent activity is critical for assays, where a strong alkali is often added to stop the reaction and induce the color change of the phenolphthalein product. tandfonline.com

Temperature: Enzyme activity is directly influenced by temperature. As temperature increases from a low value, the rate of hydrolysis of this compound generally increases until it reaches an optimum point. Beyond this optimal temperature, the enzyme begins to denature, leading to a rapid loss of activity. usu.ac.idjmb.or.kr Reported optimal temperatures for various phosphatases vary, with values such as 40°C, 50°C, 55°C, and 60°C being documented for different enzymes. nih.govserbiosoc.org.rsusu.ac.idresearchgate.net For example, a bovine kidney acid phosphatase showed maximal activity at 60°C, while an acid phosphatase from black gram seedlings had an optimum of 55°C. nih.govserbiosoc.org.rs

Ionic Strength: The concentration of ions in the reaction buffer can significantly affect enzyme kinetics. For some phosphatases, increased ionic strength enhances both catalytic activity and stability. rais.is This can be due to several factors, including the reduction of electrostatic repulsion between a negatively charged substrate and negative charges on the enzyme or its carrier matrix. oup.com For example, the activity of cell wall-bound phosphatase at pH 6.5 was found to increase with electrolyte concentration. oup.com Furthermore, ionic strength can modulate the effects of inhibitors and activators on the enzyme. nih.govacs.org Studies on a marine alkaline phosphatase demonstrated that NaCl concentration was crucial for its activity and stability. rais.is

Table 2: Influence of Environmental Factors on Phosphatase Activity

| Factor | General Effect on Hydrolysis Rate | Reported Optima/Observations | Source |

|---|---|---|---|

| pH | Activity is highly dependent on pH, with distinct optima for acid and alkaline phosphatases. | Acid Phosphatase: ~4.0-6.0 Alkaline Phosphatase: ~8.0-11.0 | researchgate.netnih.govsigmaaldrich.comserbiosoc.org.rsniscpr.res.in |

| Temperature | Activity increases with temperature to an optimum, then decreases due to denaturation. | Typically 40°C - 60°C depending on the enzyme source. | nih.govserbiosoc.org.rsresearchgate.net |

| Ionic Strength | Can increase activity by reducing electrostatic repulsion and affect enzyme stability and inhibitor interactions. | Increased NaCl enhances activity and stability of some marine alkaline phosphatases. | rais.isoup.comacs.org |

Comparative Substrate Efficiency: this compound versus Other Phosphatase Substrates (e.g., p-Nitrophenyl Phosphate, β-Naphthyl Phosphate, 4-Methylumbelliferyl Phosphate)

The efficiency of an enzyme substrate is not only determined by its kinetic parameters (Kₘ and Vₘₐₓ) but also by practical considerations such as the sensitivity and convenience of detecting the reaction product. This compound is one of several chromogenic and fluorogenic substrates used to measure phosphatase activity.

p-Nitrophenyl Phosphate (pNPP): This is one of the most widely used chromogenic substrates for phosphatase assays. neb.cominternationalscholarsjournals.com Upon hydrolysis, it yields p-nitrophenol, a yellow product that can be easily quantified spectrophotometrically. neb.com In a direct comparison for acid phosphatase activity at pH 5.5, the optimal substrate concentration for pNPP was found to be 2.5 mmols/liter, significantly lower than the 100 mmols/liter required for this compound under similar conditions. This suggests that, for this particular enzyme, the affinity for pNPP is considerably higher than for this compound. The Kₘ values for pNPP vary widely depending on the enzyme source and conditions, but generally fall within the low millimolar to micromolar range. nih.govsigmaaldrich.comniscpr.res.innih.govjcsp.org.pk

β-Naphthyl Phosphate: This substrate, along with its α-isomer, is another chromogenic option. Upon hydrolysis, it releases β-naphthol or α-naphthol, which can then be coupled with a diazonium salt to produce a colored azo dye for measurement. nih.govresearchgate.net A bovine kidney acid phosphatase was reported to have a Kₘ of 0.4 mM for β-naphthyl phosphate. nih.gov Human prostatic acid phosphatase showed a Kₘ of 1.01 mM with the related substrate 1-naphthyl phosphate. researchgate.net

4-Methylumbelliferyl Phosphate (MUP): MUP is a fluorogenic substrate that offers significantly higher sensitivity compared to chromogenic substrates. fishersci.com The hydrolysis product, 4-methylumbelliferone (B1674119), is highly fluorescent at alkaline pH, making MUP an excellent substrate for alkaline phosphatase-based assays like ELISA. fishersci.com For acid phosphatase assays, which are conducted at a low pH where 4-methylumbelliferone is less fluorescent, a derivative such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is preferred as its product has a lower pKa and remains fluorescent in acidic conditions. fishersci.com The high sensitivity of these fluorogenic substrates allows for the detection of much lower levels of enzyme activity than is possible with this compound or pNPP.

Table 3: Comparative Kinetic Data for Various Phosphatase Substrates

| Substrate | Enzyme Source/Type | Reported Kₘ (mM) | Source |

|---|---|---|---|

| p-Nitrophenyl Phosphate (pNPP) | Murine Erythroleukaemic Cells (Acid Phosphatase) | 0.068 - 0.069 | nih.gov |

| Bovine Kidney (Acid Phosphatase) | 0.14 | nih.gov | |

| Calf Intestine (Alkaline Phosphatase) | 0.4 - 0.76 | niscpr.res.in | |

| Sweet Potato (Acid Phosphatase) | 0.049 - 0.71 | sigmaaldrich.com | |

| Snail Heamolymph (Acid Phosphatase) | 0.056 | internationalscholarsjournals.com | |

| Vigna radiata Seeds (Acid Phosphatase) | 0.3 | jcsp.org.pk | |

| β-Naphthyl Phosphate | Bovine Kidney (Acid Phosphatase) | 0.4 | nih.gov |

| 1-Naphthyl Phosphate | Human Prostatic Acid Phosphatase | 1.01 | researchgate.net |

| This compound | Bacillus licheniformis (Alkaline Phosphatase) | 2.30 | researchgate.net |

Advanced Analytical and Diagnostic Applications of Phenolphthalein Diphosphate in Research

Spectrophotometric and Colorimetric Assay Systems

The use of phenolphthalein (B1677637) diphosphate (B83284) in spectrophotometric and colorimetric assays is a cornerstone of phosphatase activity detection. These systems are valued for their simplicity, sensitivity, and adaptability to various research and diagnostic needs.

Principles of Chromogenic Signal Generation through Phenolphthalein Liberation

The fundamental principle behind the use of phenolphthalein diphosphate in these assays is the enzymatic hydrolysis of the phosphate (B84403) groups by phosphatases. This compound itself is a colorless compound. In the presence of a phosphatase enzyme, the ester bonds linking the phosphate groups to the phenolphthalein molecule are cleaved. This enzymatic action liberates free phenolphthalein.

Under alkaline conditions, the liberated phenolphthalein undergoes a structural rearrangement to its quinonoid form, which exhibits a vibrant pink or red color. exodocientifica.com.brtmmedia.in The intensity of this color is directly proportional to the amount of phenolphthalein released, and consequently, to the activity of the phosphatase enzyme. saps.org.uk This color change can be quantified using a spectrophotometer by measuring the absorbance at a specific wavelength, typically around 550 nm. juw.edu.pk The reaction can be stopped by the addition of an alkali, such as sodium carbonate solution, which also serves to develop the color. saps.org.uk

The basic reaction can be summarized as: this compound (colorless) + Phosphatase → Phenolphthalein (colorless at acidic/neutral pH) + 2 Phosphate Phenolphthalein (colorless) + Alkali → Phenolphthalein (pink/red)

Methodologies for Quantitative Determination of Phosphatase Activity in Biological and Environmental Samples

This compound-based assays are widely employed to quantify phosphatase activity in diverse samples, from clinical specimens to environmental matrices.

Biological Samples: In clinical diagnostics and biomedical research, these assays are used to measure phosphatase levels in various biological fluids and tissues. For instance, the determination of acid and alkaline phosphatase activity in serum can be indicative of certain pathological conditions. A modified procedure using this compound as a substrate allows for the quantitative measurement of phosphatase activity in bacterial cell suspensions. asm.org The amount of liberated phenolphthalein, and thus the enzyme activity, can be determined by creating a standard curve with known concentrations of phenolphthalein.

Environmental Samples: In environmental science, these assays are crucial for assessing microbial activity and nutrient cycling in soil and water. Phosphatases play a key role in the mineralization of organic phosphorus, making it available to organisms. petsd.org The m-CP (membrane Clostridium perfringens) medium, for example, uses this compound to detect the acid phosphatase activity of Clostridium perfringens in water samples, indicating potential fecal contamination. oxoid.comhimedialabs.com

The general methodology involves incubating the sample with a buffered solution containing this compound. After a specific incubation period, the reaction is stopped, and the color is developed by adding an alkaline solution. The absorbance is then read using a spectrophotometer, and the phosphatase activity is calculated based on a standard curve.

Development of Automated and High-Throughput Spectrophotometric Assays

The demand for rapid and efficient screening in drug discovery and clinical diagnostics has driven the development of automated and high-throughput spectrophotometric assays. While the malachite green assay is more commonly cited for fully automated, high-throughput screening of phosphate or pyrophosphate release, the principles of colorimetric detection are transferable. nih.govresearchgate.net

High-throughput screening (HTS) platforms can be adapted for this compound-based assays. These systems utilize robotic liquid handlers to dispense reagents and samples into multi-well plates. nih.gov Automated plate readers then measure the absorbance in each well, allowing for the rapid analysis of thousands of samples. This automation significantly reduces manual labor and increases the reproducibility and scalability of the assays. For instance, the development of a universal, fully automated HTS assay for pyrophosphate and phosphate release demonstrates the feasibility of adapting such colorimetric methods for large-scale screening. nih.gov The simplicity of the color change associated with phenolphthalein liberation makes it a suitable candidate for such automated systems.

Utilization in Microbiological Identification and Characterization (In Vitro Diagnostics)

This compound is an invaluable tool in clinical microbiology for the presumptive identification of various microorganisms based on their phosphatase activity.

Development of Chromogenic and Fluorogenic Culture Media for Enzyme-Positive Microorganisms

Chromogenic and fluorogenic media incorporating this compound have revolutionized the detection and differentiation of microorganisms. These media are formulated with the substrate, and when phosphatase-producing microorganisms are cultured on them, they enzymatically cleave the phosphate groups.

In chromogenic media, the liberation of phenolphthalein leads to a visible color change in the colonies or the surrounding medium, often enhanced by other indicators or specific pH conditions. nih.gov For example, Phenolphthalein Phosphate Agar (B569324) is used for the identification of phosphatase-positive Staphylococcus aureus. exodocientifica.com.brtmmedia.inhimedialabs.com Colonies of phosphatase-producing staphylococci turn bright pink or red after exposure to ammonia (B1221849) vapor, which provides the necessary alkaline environment for the color change. exodocientifica.com.brtmmedia.in

Another innovative approach involves the use of a combination of methyl green and this compound in the agar medium. nih.govnih.govresearchgate.net In these media, phosphatase-producing strains grow as deep-green-stained colonies, providing a clear and distinct differentiation from non-producing strains. nih.govresearchgate.net

Specific Applications in Bacterial and Fungal Phosphatase Detection

The detection of phosphatase activity using this compound has specific applications in identifying key pathogens.

Bacterial Identification:

Staphylococcus aureus : The phosphatase test is a well-established method for differentiating the pathogenic S. aureus from less pathogenic, coagulase-negative staphylococci. exodocientifica.com.brtmmedia.in The production of phosphatase is a characteristic feature of most S. aureus strains and has even been implicated as a virulence factor. exodocientifica.com.brtmmedia.in

Clostridium perfringens : As mentioned earlier, the m-CP medium relies on this compound to detect the acid phosphatase activity of C. perfringens. oxoid.comhimedialabs.com Presumptive positive colonies turn pink or red upon exposure to ammonium (B1175870) hydroxide (B78521) vapor. oxoid.com

Enterobacteriaceae : A novel method has been developed using methyl green and this compound to test for phosphatase activity in members of the Enterobacteriaceae family. researchgate.net

Fungal Identification:

Candida species : Phosphatase activity is a recognized virulence factor in Candida species. Studies have shown that Candida albicans, the most common yeast isolated from clinical samples, is a consistent and strong producer of phosphatase. juw.edu.pk Assays using this compound can help differentiate C. albicans from other Candida species that produce the enzyme in lesser amounts or not at all. juw.edu.pk

Integration into Biosensor Platforms for Enzyme Detection

This compound serves as a key substrate in the development of various biosensor platforms designed for the sensitive detection of enzymatic activity, particularly that of phosphatases. The fundamental principle lies in the enzymatic hydrolysis of the colorless this compound into phenolphthalein, a compound that exhibits a distinct color change in alkaline conditions. This transformation from a non-detectable substrate to a readily measurable product forms the basis of both electrochemical and optochemical biosensing strategies.

Electrochemical Biosensors

Enzyme-based electrochemical biosensors are analytical devices that translate the biochemical reaction between an enzyme and its substrate into a measurable electrical signal, such as current, potential, or impedance mdpi.com. These biosensors are recognized for their high sensitivity and selectivity, which stems from the specific nature of enzymatic catalysis mdpi.com. The construction of these sensors typically involves the immobilization of the enzyme onto an electrode surface mdpi.com. This immobilization is a critical step, enhancing the stability and reusability of the enzyme preprints.org.

In the context of this compound, an electrochemical biosensor can be designed to detect the activity of enzymes like alkaline phosphatase (ALP). The enzymatic reaction is as follows:

This compound + H₂O --(Alkaline Phosphatase)--> Phenolphthalein + 2 HPO₄²⁻

While phenolphthalein itself is not directly electroactive, the product of its enzymatic hydrolysis can be detected through several electrochemical principles. For instance, some electrochemical biosensors for enzyme activity operate by detecting changes in the local environment caused by the reaction. The generation of phosphate ions can alter the conductivity or pH of the solution at the electrode surface, which can be measured.

A more direct approach involves coupling the enzymatic reaction to a secondary process that generates an electroactive species. For example, the product phenolphthalein, while known for its optical properties, could potentially be electrochemically active under specific conditions, or it could interact with other components in the sensor system to produce a measurable signal.

A common strategy in electrochemical biosensors is the detection of an electroactive product generated from a specific substrate. For instance, in a different system, p-aminophenyl phosphate (pAPP) is hydrolyzed by alkaline phosphatase to produce p-aminophenol (pAP), which is electrochemically active and can be oxidized at an electrode to generate a current proportional to the enzyme's activity nih.gov. By analogy, a system utilizing this compound would rely on the electrochemical detection of a product or a change in the medium resulting from the enzymatic reaction.

The performance of such biosensors is influenced by several factors, including the method of enzyme immobilization, the operating potential, pH, and temperature. Various materials, including carbon-based nanomaterials, are often used to modify the electrode surface to enhance sensitivity and facilitate electron transfer mdpi.compreprints.org.

| Electrochemical Biosensor Component | Function in this compound-Based Detection |

| Bioreceptor (e.g., Alkaline Phosphatase) | Catalyzes the hydrolysis of this compound to phenolphthalein. |

| Transducer (Electrode) | Converts the biochemical event (enzymatic reaction) into a measurable electrical signal (e.g., current, potential). |

| Substrate (this compound) | The inactive precursor that is transformed into a detectable product by the enzyme. |

| Signal Generation | Based on the detection of reaction products or changes in the local environment (e.g., pH, conductivity). |

Optochemical Biosensors

Optochemical biosensors utilize a change in optical properties, such as absorbance or fluorescence, to detect a specific analyte or biochemical reaction. This compound is an ideal substrate for developing optochemical sensors for phosphatases due to the distinct colorimetric properties of its hydrolysis product, phenolphthalein.

The core principle of these biosensors is the enzymatic conversion of the colorless this compound to phenolphthalein. In an alkaline solution (pH > 8.2), phenolphthalein turns a vibrant pink or fuchsia color, which can be easily quantified using spectrophotometry or even detected visually. chemiis.comsaps.org.uk The intensity of the color produced is directly proportional to the amount of phenolphthalein generated, and thus to the activity of the phosphatase enzyme.

These sensors are often fabricated by immobilizing the enzyme and sometimes the substrate within a transparent matrix, such as a sol-gel or a polymer film, which is then placed onto an optical fiber or another light-guiding platform iyte.edu.trcore.ac.uk. The use of sol-gel matrices is particularly advantageous as it allows for the entrapment of the indicator molecule, preventing leaching while maintaining its sensing capabilities researchgate.net.

The reaction can be monitored in real-time by measuring the change in absorbance at a specific wavelength (around 550-560 nm for the pink form of phenolphthalein). This approach has been used to create sensors for various applications, from clinical diagnostics to environmental monitoring.

| Optochemical Biosensor Feature | Description | Relevance to this compound |

| Transduction Principle | Change in optical properties (absorbance, fluorescence). | The enzymatic hydrolysis of colorless this compound yields phenolphthalein, which is intensely colored in alkaline conditions. |

| Indicator | Phenolphthalein (produced from the enzymatic reaction). | Acts as a pH-sensitive dye, providing a visual and quantifiable signal. doi.org |

| Matrix | Sol-gels, polymers, hydrogels. | Used to immobilize the enzyme and/or indicator, providing a stable and reusable sensor format. iyte.edu.trresearchgate.net |

| Detection Method | Spectrophotometry, colorimetry, fluorescence spectroscopy. | Measures the intensity of the color or fluorescence change, which correlates with enzyme activity. |

Broader Applications in Biochemical Research

Beyond its use in dedicated biosensor platforms, this compound is a versatile tool in various areas of biochemical research, contributing to a deeper understanding of enzyme function and enabling the development of new analytical methods.

Enzyme Mechanism Elucidation and Structure-Function Studies

This compound is widely employed as a chromogenic substrate to study the kinetics and mechanisms of phosphatase enzymes. mystrica.com Its hydrolysis yields a product with a strong absorbance in the visible spectrum, providing a continuous and straightforward assay to monitor enzyme activity.

By measuring the rate of phenolphthalein formation under various conditions (e.g., different substrate concentrations, pH, temperature, or in the presence of inhibitors), researchers can determine key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is fundamental to understanding the enzyme's catalytic efficiency and its affinity for the substrate.

Furthermore, this compound is an excellent tool for studying enzyme inhibition. For example, the effect of product inhibition can be readily demonstrated by adding phosphate, one of the reaction products, to the assay mixture and observing the decrease in the reaction rate. mystrica.com This type of study is crucial for understanding how enzymes are regulated within biological systems. The simplicity of the colorimetric assay allows for high-throughput screening of potential enzyme inhibitors, which is a critical step in drug discovery processes. The structural similarity of this compound to natural substrates allows it to be used to probe the active site of enzymes and understand the structural requirements for substrate binding and catalysis.

General Analytical Chemistry Methodologies

The enzymatic hydrolysis of this compound can be integrated into various classical analytical chemistry techniques to quantify either the enzyme activity or the substrate concentration. The production of phenolphthalein, a well-known acid-base indicator, links enzymatic activity to established methods like titrimetry and colorimetry. mq.edu.auconsolidated-chemical.com

In a typical application, a sample containing a phosphatase enzyme is incubated with a known concentration of this compound for a specific period. The reaction is then stopped, often by adding an alkaline solution, which simultaneously develops the pink color of the phenolphthalein product. saps.org.ukmystrica.com The concentration of the phenolphthalein can be determined colorimetrically by measuring its absorbance and comparing it to a standard curve. This provides a quantitative measure of the enzyme's activity.

This principle is utilized in various biochemical assays and diagnostic kits. The high purity required for these applications is ensured by standards such as the American Chemical Society (ACS) grade for the resulting phenolphthalein. consolidated-chemical.com The stability of the reagents and the sharp, distinct color change contribute to the reliability and precision of these analytical methods. consolidated-chemical.comnih.gov

Environmental Monitoring and Quality Control Methodologies

The principles underlying the use of this compound in analytical chemistry are also extended to environmental monitoring and quality control. Phenolphthalein itself is used in water quality testing to determine alkalinity, a key parameter in assessing water chemistry. consolidated-chemical.comanpros.com.aueaiwater.com The enzymatic reaction with this compound can be used as an indicator for the presence of certain pollutants that may act as inhibitors or activators of phosphatase enzymes. For example, a decrease in phosphatase activity in a water sample, as measured by the reduced rate of phenolphthalein production, could indicate the presence of heavy metals or other toxic substances that inhibit the enzyme.

In industrial quality control, this enzymatic assay can be used to monitor processes where phosphatase activity is either desirable or needs to be controlled. For instance, in the food industry, the activity of phosphatases can be an indicator of proper pasteurization. In wastewater treatment, monitoring enzymatic activity can be part of assessing the biological health of the treatment system. anpros.com.au

Future Directions and Emerging Research Paradigms for Phenolphthalein Diphosphate

Rational Design of Next-Generation Phenolphthalein (B1677637) Diphosphate (B83284) Analogues for Enhanced Performance

The rational design of new molecules based on the phenolphthalein scaffold is a key area of research aimed at improving assay performance. pageplace.deacs.org By strategically modifying the core structure of phenolphthalein, researchers can fine-tune its properties to create next-generation substrates with superior sensitivity, altered pH response, and improved kinetic characteristics for specific enzymatic reactions. nus.edu.sgnih.gov

One approach involves the synthesis of derivatives where functional groups are added to the phenolphthalein molecule. knowde.comresearchgate.net For instance, the introduction of fluorine atoms into the phenolphthalein structure has been shown to decrease the pKₐ value and shift the absorption maximum of its basic form. nih.gov This allows for the development of indicators that function in different pH ranges, potentially better matching the optimal conditions for specific phosphatase enzymes. nih.gov The synthesis of various phenolphthalein derivatives, such as those created through O-alkylation or by linking them to cyclotriphosphazene (B1200923) structures, further demonstrates the versatility of this scaffold for creating compounds with tailored properties. researchgate.netresearchgate.net

Research has also focused on creating analogues for specific applications beyond simple enzyme detection. For example, phenolphthalein analogues have been designed to act as inhibitors for certain enzymes, such as thymidylate synthase, which is a target in cancer therapy. pageplace.de While phenolphthalein itself proved to be a suboptimal lead compound in that specific case, the study highlights the use of rational design to explore its potential in drug discovery. pageplace.de The goal of such molecular engineering is to create substrates that not only signal enzyme activity but do so with greater signal amplification, lower limits of detection, and enhanced stability. mpg.de

Table 1: Examples of Rationally Designed Phenolphthalein Derivatives and Their Modified Properties

| Derivative Type | Modification | Enhanced/Altered Property | Potential Application | Reference(s) |

| Fluorinated Phenolphthalein | Electrophilic fluorination adds one or two fluorine atoms. | Decreased pKₐ (from 9.75 to 9.33 or 8.70); Bathochromic shift (to 558 nm or 564 nm). | pH indicators for different ranges; In vivo pH probes. | nih.gov |

| Phenolphthalein-based Polymers | Incorporation into polymer chains (e.g., poly(phosphate esters)). | Creation of pH-sensitive materials. | Stimuli-responsive materials, color-changing plastics. | mdpi.com |

| Cyclotriphosphazene Derivatives | Bridging phenolphthalein with cyclotriphosphazene units. | Altered fluorescence and thermal properties. | Advanced materials with specific spectral characteristics. | researchgate.net |

| ¹⁸F-labeled Phenolphthalein | Incorporation of the positron-emitting isotope ¹⁸F. | Dual-mode detection capability (colorimetric and PET imaging). | In vivo pH measurement in biological systems. | nih.gov |

Integration of Phenolphthalein Diphosphate-Based Assays into Multi-Analyte Detection Systems

A significant trend in diagnostics and analytical chemistry is the development of platforms capable of detecting multiple analytes simultaneously from a single sample. ftb.com.hr Integrating this compound (PDP) assays into these multi-analyte systems offers a robust method for including phosphatase activity as a key biomarker. This is particularly relevant in microfluidic and paper-based analytical devices (µPADs), which are designed for low-cost, high-throughput screening. mdpi.comsemanticscholar.org

In a typical multiplexed format, an assay plate or microfluidic chip is designed with distinct zones or wells. google.com Some of these zones can be designated for phosphatase detection using PDP, where the enzymatic reaction produces a colorimetric or fluorescent signal. google.comsaps.org.uk Other zones can contain different reagents to detect other enzymes, proteins, or small molecules. ftb.com.hr For example, a dual-enzyme assay could use PDP to detect alkaline phosphatase and another substrate, like o-nitrophenyl-β-galactoside, to detect β-D-galactosidase, with the distinct colored products measured at different wavelengths. ftb.com.hr

Paper-based devices are particularly well-suited for this purpose. researchgate.net Researchers have developed µPADs where different reagents are spotted onto specific zones. acs.org A sample applied to the device wicks into these zones, initiating parallel reactions. researchgate.net A µPAD could be designed to measure both pH and enzyme activity, using phenolphthalein as a pH indicator in one zone and PDP as an enzyme substrate in another. acs.org This approach has been successfully used for applications like acid-base titrations and detecting falsified antibiotics. researchgate.netacs.org The simplicity and low cost of these devices make them ideal for point-of-care testing and environmental monitoring. mdpi.comsemanticscholar.org

Table 2: Conceptual Design for a PDP-Integrated Multi-Analyte µPAD

| Detection Zone | Immobilized Reagent(s) | Target Analyte | Detection Principle | Signal Output |

| Zone 1 | This compound (PDP) | Alkaline Phosphatase | Enzymatic hydrolysis of PDP to phenolphthalein. | Pink/Red Color |

| Zone 2 | Glucose Oxidase, Peroxidase, Chromogen | Glucose | Two-step enzymatic reaction producing a colored product. | Blue Color |

| Zone 3 | Anti-HSA Antibody (labeled) | Human Serum Albumin (HSA) | Immunoassay (ELISA-like) | Yellow Color |

| Zone 4 | Bromophenol Blue | pH Level | pH-dependent color change of indicator dye. | Variable Color (Yellow to Blue) |

Theoretical and Computational Modeling of Enzyme-Substrate Interactions for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting how this compound and its analogues interact with enzymes at a molecular level. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations allow scientists to build three-dimensional models of the enzyme's active site and predict the binding affinity and orientation of a substrate like PDP. mdpi.com

Molecular docking studies can simulate the process of the PDP molecule fitting into the binding cavity of an enzyme, such as alkaline phosphatase. mdpi.com These simulations calculate a binding energy or "docking score," which indicates the strength of the interaction. researchgate.net This information is critical for the rational design of new substrates (as discussed in 5.1), as it allows researchers to predict how chemical modifications to the PDP structure might enhance its binding to the enzyme. acs.orgresearchgate.net For example, modeling can reveal key interactions, such as those between the phosphate (B84403) groups of the substrate and charged amino acid residues (like Arginine) or metal ions (like Zn²⁺) within the enzyme's active site. mdpi.com

Molecular dynamics simulations take this a step further by modeling the movement of the enzyme-substrate complex over time. This can help elucidate the mechanism of hydrolysis and confirm the stability of the binding interactions predicted by docking. mdpi.com By applying these computational approaches, researchers can screen virtual libraries of potential PDP analogues before undertaking costly and time-consuming chemical synthesis. researchgate.net This predictive power accelerates the development of next-generation substrates with optimized performance for specific diagnostic applications. acs.org

Table 3: Illustrative Data from a Hypothetical Molecular Docking Study

| Substrate Analogue | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues in Active Site |

| This compound (PDP) | None (Reference) | -8.5 | Arg167, Zn1, Zn2 |

| Monofluoro-PDP | One fluorine atom on a phenyl ring | -8.9 | Arg167, Zn1, Zn2, Ser102 |

| Difluoro-PDP | Two fluorine atoms on phenyl rings | -9.3 | Arg167, Zn1, Zn2, Ser102 |

| Methoxy-PDP | Methoxy group on a phenyl ring | -7.8 | Arg167, Zn1 |

Note: This data is illustrative and intended to represent typical outputs of a computational study.

Exploration of Novel Photophysical Properties and Sensing Mechanisms

Beyond its traditional role as a colorimetric indicator, the phenolphthalein structure is at the center of research into novel sensing mechanisms based on advanced photophysical properties like fluorescence. nus.edu.sgresearchgate.net By modifying the phenolphthalein scaffold, scientists are creating sophisticated probes that can detect a wide range of analytes, including metal ions and biomolecules, through mechanisms such as Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). tandfonline.commdpi.com

Phenolphthalein-based derivatives have been synthesized to act as "turn-on" fluorescent sensors. researchgate.netresearchgate.net In its native state, such a probe might be non-fluorescent due to a process like PET. tandfonline.com When the probe binds to a target analyte, such as an Al³⁺ ion, this PET process is inhibited, causing a significant increase in fluorescence intensity. tandfonline.com Similarly, Schiff base derivatives of phenolphthalein have been designed to selectively detect ions like Zn²⁺ and Hg²⁺ through distinct fluorescent responses. researchgate.net

The phosphate groups in this compound can serve as recognition sites or as triggers in these advanced systems. For example, the enzymatic cleavage of the phosphate groups could release a fluorescent phenolphthalein derivative, providing a highly sensitive detection method. saps.org.uk Researchers are also exploring the unique photophysical properties of phenolphthalein when incorporated into nanocomposites, such as layered hydrotalcites, which can alter its fluorescence lifetime and anisotropy. researchgate.net This research opens up new possibilities for using PDP not just as a substrate for colorimetric assays, but as a component in the development of highly sensitive fluorescent probes, sensors for real-time cellular imaging, and advanced analytical devices. researchgate.netmdpi.com

Table 4: Novel Sensing Mechanisms Involving Phenolphthalein Derivatives

| Sensing Mechanism | Description | Analyte Example | Observed Response | Reference(s) |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer, "turning on" fluorescence. | Al³⁺ | 27-fold increase in fluorescence; emission peak shifts. | tandfonline.com |

| Chemiluminescence-enhanced energy transfer (CHEF) | Analyte binding enhances the efficiency of energy transfer, leading to a stronger signal. | Al³⁺ | Strong fluorescence enhancement. | acs.org |

| Förster Resonance Energy Transfer (FRET) | Distance-dependent energy transfer between a donor and acceptor fluorophore; analyte binding alters the distance. | Fe³⁺, Al³⁺ | Quenching or enhancement of fluorescence signal. | researchgate.net |

| Metal Displacement Assay | A target analyte displaces a metal ion from a probe-metal complex, causing a change in fluorescence. | Pyrophosphate (PPi) | Quenching of fluorescence from a PASB-Al³⁺ complex. | researchgate.netresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.